molecular formula C10H13NO5 B050899 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid CAS No. 135401-79-5

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid

Cat. No. B050899
CAS RN: 135401-79-5
M. Wt: 227.21 g/mol
InChI Key: BYNZWEDTUQSLIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid and its derivatives typically involves multi-component reactions, employing aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions. A commonly used base in these reactions is K2CO3 due to its cost-effectiveness, tolerance in organic agriculture, and safety. This approach facilitates the formation of isoxazolone derivatives, which are crucial intermediates for synthesizing numerous heterocycles and undergo several chemical transformations (Laroum et al., 2019).

Molecular Structure Analysis

The molecular structure of isoxazolones, including 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid, exhibits a distinct arrangement that allows for a variety of chemical reactions and transformations. These structures serve as rich scaffolds in organic synthesis, contributing to the synthesis of both cyclic and acyclic compounds due to their reactivity (Melo, 2010).

Chemical Reactions and Properties

Isoxazolones undergo several chemical transformations, including addition and substitution reactions, which are pivotal for creating a diverse array of heterocyclic compounds. These reactions are facilitated by the nitrile-stabilized carbanions present in the structure, allowing for carbon-carbon bond formation critical in organic synthesis. The ability of these compounds to participate in various reactions underscores their significance in synthetic chemistry (Arseniyadis et al., 1984).

Scientific Research Applications

Synthesis of Neuroexcitant Analogues 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is used in the enantioselective synthesis of isoxazole amino acids, which are a significant class of neuroexcitants. These amino acids, difficult to prepare in enantiopure form, are synthesized via diastereoselective alkylation, producing high enantiomeric excess (e.e.) amino acids such as bromohomoibotenic acid and 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid (Pajouhesh & Curry, 1998).

Peptide Synthesis The compound is also utilized in the synthesis of dipeptide 4-nitroanilides, which include non-proteinogenic amino acids. This synthesis involves the isocyanate method or the mixed anhydride procedure and extends to corresponding dipeptide 4-nitroanilides with tert-butyloxycarbonyl-(S)-alanine (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Antibacterial Agent Synthesis This acid derivative is used in synthesizing antibacterial agents, particularly 2-arylthiazolidine-4-carboxylic acid derivatives, which exhibit superior antibacterial activities against various bacterial strains compared to related compounds (Song et al., 2009).

Crystal Structure Studies Studies on compounds like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, which include 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid derivatives, contribute to understanding the role of N-methylation in peptide conformation (Jankowska et al., 2002).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as tert-butoxycarbonyl-protected amino acids, are often used in peptide synthesis . They are known to interact with various enzymes and receptors in the body, depending on the specific amino acid they are designed to mimic .

Mode of Action

The compound likely interacts with its targets through a mechanism of action involving nucleophilic substitution reactions . This process involves a nucleophile, a species that donates an electron pair, replacing a group in a molecule . In the case of tert-butoxycarbonyl-protected amino acids, the tert-butoxycarbonyl (Boc) group serves as a protecting group that can be added to amines under aqueous conditions .

Biochemical Pathways

Compounds with similar structures, such as tert-butoxycarbonyl-protected amino acids, are known to be involved in various biochemical pathways related to protein synthesis . They can influence the formation of peptides, which are crucial components of proteins and play essential roles in various biological functions .

Result of Action

Based on its structural similarity to tert-butoxycarbonyl-protected amino acids, it can be inferred that it may play a role in peptide synthesis, potentially influencing protein structure and function .

Action Environment

The action, efficacy, and stability of “4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes. For instance, the Boc group can be added to amines under aqueous conditions , suggesting that the compound’s activity may be influenced by the aqueous environment.

properties

IUPAC Name

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNZWEDTUQSLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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